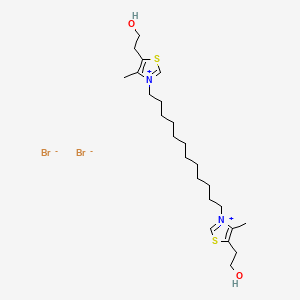

Albitiazolium bromide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of albitiazolium bromide involves the reaction of a bis-thiazolium salt with bromide ions. The process typically includes the following steps:

Formation of Bis-thiazolium Salt: The initial step involves the synthesis of a bis-thiazolium salt through the reaction of a thiazole derivative with a suitable alkylating agent.

Bromide Ion Introduction: The bis-thiazolium salt is then reacted with a bromide source to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Batch Reaction: Large-scale batch reactions are conducted to synthesize the bis-thiazolium salt.

Purification: The product is purified through crystallization or other suitable methods to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Reaktionstypen: Albitiazoliumbromid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver Thiazoliumgruppen. Diese Reaktionen umfassen:

Nucleophile Substitution: Die Thiazoliumgruppen können an nucleophilen Substitutionsreaktionen mit verschiedenen Nucleophilen teilnehmen.

Oxidation und Reduktion: Weniger häufig, aber Albitiazoliumbromid kann unter bestimmten Bedingungen auch Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Häufige Reagenzien umfassen Nucleophile wie Amine und Thiole. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid können für Oxidationsreaktionen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid können für Reduktionsreaktionen eingesetzt werden.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die nucleophile Substitution mit einem Amin ein Thiazolium-Amin-Derivat ergeben .

Wissenschaftliche Forschungsanwendungen

Albitiazoliumbromid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Hemmung des Phospholipidstoffwechsels zu untersuchen.

Biologie: Die Verbindung wird in der Forschung an Malariaparasiten eingesetzt, insbesondere im Verständnis der Mechanismen der Arzneimittelresistenz.

Medizin: Albitiazoliumbromid wird auf sein Potenzial als Antimalariamittel untersucht, insbesondere bei Fällen von schwerer Malaria.

5. Wirkmechanismus

Albitiazoliumbromid entfaltet seine Wirkung durch Hemmung der Biosynthese von Phosphatidylcholin in Malariaparasiten. Die Verbindung zielt speziell auf die Cholintransportwege und die Enzyme ab, die an der Phosphatidylcholinsynthese beteiligt sind. Diese Hemmung stört die Membranbiogenese des Parasiten, was zu seinem Tod führt . Die hohe Anreicherung der Verbindung in infizierten Erythrozyten und ihre Fähigkeit, sich im Wirt zu recyceln, verstärken ihre antimalarielle Aktivität weiter .

Ähnliche Verbindungen:

Dodecyltrimethylammoniumbromid: Ein weiteres kationisches Amphiphi, das ähnliche membranstörende Eigenschaften aufweist.

Cholinanaloga: Andere Cholinanaloga, die den Phospholipidstoffwechsel hemmen, wie Miltefosin.

Einzigartigkeit: Albitiazoliumbromid ist einzigartig durch seinen doppelten Wirkmechanismus, der sowohl die Hemmung des Cholintransports als auch die Störung der Phosphatidylcholinsynthese umfasst. Diese doppelte Wirkung macht es hochwirksam gegen Malariaparasiten und verringert die Wahrscheinlichkeit der Entwicklung von Resistenzen .

Wirkmechanismus

Albitiazolium bromide exerts its effects by inhibiting the biosynthesis of phosphatidylcholine in malaria parasites. The compound specifically targets the choline transport pathways and the enzymes involved in phosphatidylcholine synthesis. This inhibition disrupts the parasite’s membrane biogenesis, leading to its death . The compound’s high accumulation in infected erythrocytes and its ability to recycle within the host further enhance its antimalarial activity .

Vergleich Mit ähnlichen Verbindungen

Dodecyltrimethylammonium Bromide: Another cationic amphiphile with similar membrane-disrupting properties.

Choline Analogues: Other choline analogues that inhibit phospholipid metabolism, such as miltefosine.

Uniqueness: Albitiazolium bromide is unique due to its dual mechanism of action, which includes both inhibition of choline transport and disruption of phosphatidylcholine synthesis. This dual action makes it highly effective against malaria parasites and reduces the likelihood of resistance development .

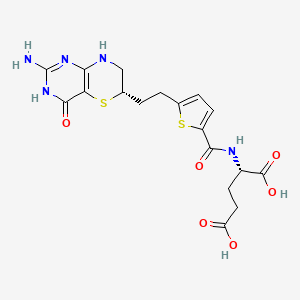

Eigenschaften

IUPAC Name |

2-[3-[12-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]dodecyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N2O2S2.2BrH/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2;;/h19-20,27-28H,3-18H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJCGBHHSKAACR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42Br2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185968 | |

| Record name | Albitiazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321915-72-4 | |

| Record name | Albitiazolium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321915724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albitiazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBITIAZOLIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AC0AJ4ILP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

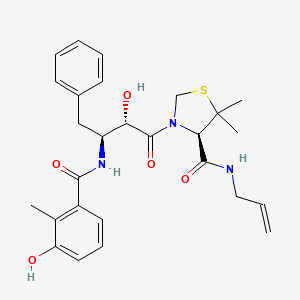

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)

![2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole](/img/structure/B1665627.png)